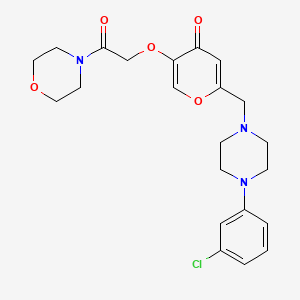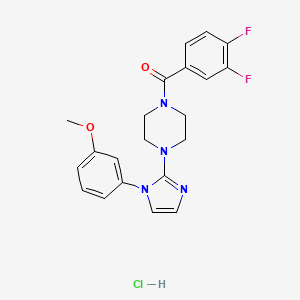![molecular formula C16H12N4OS2 B2976953 N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide CAS No. 851979-55-0](/img/structure/B2976953.png)
N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
作用機序
Target of Action
The primary targets of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide are associated with bacterial cell–cell communication, specifically in the quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound also shows potent inhibition against M. tuberculosis .
Mode of Action
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . The compound also exhibits inhibitory activity against M. tuberculosis .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are crucial for their cell–cell communication and coordination of various behaviors . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and carry out host toxic behaviors .
Pharmacokinetics
The compound’s effectiveness against bacterial targets suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for its intended use .
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation and virulence production . This leads to a reduction in the bacteria’s pathogenic capabilities . The compound also shows inhibitory activity against M. tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide. For instance, the presence of certain nutrients can affect the activity of the quorum sensing pathways that the compound targets . .
準備方法
The synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide typically involves the reaction of benzo[d]thiazole-2-carbohydrazide with 6-methylbenzo[d]thiazole under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent and reflux conditions to facilitate the reaction . The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazole-2-carbohydrazide and 6-methylbenzo[d]thiazole.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
化学反応の分析
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the benzothiazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Cancer Research: It has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Anti-inflammatory: Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industrial Applications: In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors.
類似化合物との比較
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide can be compared with other benzothiazole derivatives:
Benzo[d]thiazole-2-carbohydrazide: This compound is a precursor in the synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide and shares similar antimicrobial properties.
6-methylbenzo[d]thiazole: Another precursor, it is known for its use in the synthesis of various benzothiazole derivatives with biological activities.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar to N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide.
The uniqueness of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide lies in its dual benzothiazole structure, which enhances its biological activity and makes it a versatile compound for various applications .
特性
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKXDNTIBBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2976871.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2976875.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2976878.png)
![ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2976879.png)
![2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2976880.png)



![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2976885.png)
![11-acetyl-4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2976886.png)



